1,3,5,7-Tetrabromocyclooctane is a brominated organic compound with the molecular formula . It is derived from cyclooctane, where four bromine atoms are substituted at the 1, 3, 5, and 7 positions. This compound is notable for its applications in materials science and environmental studies, particularly as a flame retardant due to its bromine content .
The compound is commercially available and can be sourced from chemical suppliers. Its CAS Registry Number is 31454-48-5, which is a unique identifier used to provide a standardized reference for chemical substances.
The synthesis of 1,3,5,7-tetrabromocyclooctane typically involves the bromination of cyclooctane. This process can be achieved through several methods:
Optimization of reaction conditions such as temperature and solvent can significantly impact the yield and purity of the final product. Advanced purification techniques like crystallization and high-performance liquid chromatography (HPLC) are often employed to enhance product quality.
The molecular structure of 1,3,5,7-tetrabromocyclooctane features a cyclooctane ring with four bromine atoms attached at specified positions. The structural representation can be described using various notations:
InChI=1S/C8H12Br4/c9-5-1-6(10)3-8(12)4-7(11)2-5/h5-8H,1-4H2
C1C(CC(CC(CC1Br)Br)Br)Br
This compound's unique structure contributes to its chemical properties and reactivity .
1,3,5,7-Tetrabromocyclooctane can undergo several types of chemical reactions:
The specific products formed depend on the reagents and conditions employed during these reactions .
The mechanism by which 1,3,5,7-tetrabromocyclooctane functions as a flame retardant involves the release of bromine radicals during combustion. These radicals interact with free radicals generated in the combustion process, effectively interrupting chain reactions that sustain fire. This action results in reduced heat release and slows down combustion rates.
Property | Value |
---|---|
CAS Number | 31454-48-5 |
Molecular Weight | 427.80 g/mol |
IUPAC Name | 1,3,5,7-tetrabromocyclooctane |
1,3,5,7-Tetrabromocyclooctane has several scientific applications:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3